2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide

Thioacetamide Physicochemical profiling Lipophilicity

Researchers expanding NNRTI chemical space beyond traditional scaffolds face a critical gap: no published SAR exists for the 5-methylfuran-2-yl substitution pattern on the 2-arylthioacetamide core. This compound fills that gap. - **Unique Scaffold:** Features a 4-fluorophenylthio group, acetamide linker, and 2-hydroxy-2-(5-methylfuran-2-yl)ethyl side chain-a combination unreplicated in commercial analogs like CAS 1257552-88-7 (des-thio methylene variant). - **Predicted Metabolic Differentiation:** The thioether sulfur atom and 5-methylfuran substitution are predicted to alter logD by ~0.5 units and reduce epoxidation risk vs. unsubstituted furan analogs, making it ideal for head-to-head ADME/Tox profiling. - **Proven Scaffold Lineage:** 2-Arylthioacetamides exhibit low-micromolar HIV-1 RT inhibition with selectivity indices >47 in cell-based assays.

Molecular Formula C15H16FNO3S
Molecular Weight 309.36
CAS No. 1226454-59-6
Cat. No. B2592203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide
CAS1226454-59-6
Molecular FormulaC15H16FNO3S
Molecular Weight309.36
Structural Identifiers
SMILESCC1=CC=C(O1)C(CNC(=O)CSC2=CC=C(C=C2)F)O
InChIInChI=1S/C15H16FNO3S/c1-10-2-7-14(20-10)13(18)8-17-15(19)9-21-12-5-3-11(16)4-6-12/h2-7,13,18H,8-9H2,1H3,(H,17,19)
InChIKeyVJNOZRMLKPBXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide: Structural Class & Baseline


2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide is a synthetic small-molecule thioacetamide derivative (molecular formula C15H16FNO3S; molecular weight 309.36 g/mol) . It belongs to the class of 2-arylthioacetamides, a scaffold that has been explored for non-nucleoside HIV-1 reverse transcriptase inhibition and other bioactivities [1]. The compound features a 4-fluorophenylthio moiety, a central acetamide bridge, and a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl side chain. This structural combination distinguishes it from simpler 2-arylacetamide analogs by introducing a metabolically relevant sulfur atom and a substituted furan ring system. Comprehensive literature searches (PubMed, Google Patents, ChEMBL, BindingDB, PubChem) returned no primary research articles, patents, or authoritative database entries with quantitative bioactivity data for this specific compound as of 2026-04-29.

Unexplored 2-arylthioacetamide chemotype – a structurally differentiated thioether scaffold for SAR expansion beyond established diarylpyrimidine classes.
In silico physicochemical profiling – predicted logD, hydrogen-bond capacity, and metabolic alert profiles guide experimental design.
No published bioactivity data – requires in-lab target engagement validation; suited for laboratories screening novel NNRTI candidates.

Why In-Class Analogs Cannot Substitute


The 2-arylthioacetamide scaffold exhibits steep structure-activity relationships (SAR) where minor modifications to the arylthio group or the N-substituent can drastically alter biological target engagement [1]. In published SAR studies, replacing a benzimidazole at the arylthio position versus a simple phenyl ring resulted in complete loss of anti-HIV-1 activity, while N-aryl variations modulated potency by over 10-fold [1]. For 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide, the specific combination of (i) a 4-fluorophenylthio group, (ii) an acetamide linker, and (iii) a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl substituent is not replicated in commercially available close analogs such as 2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide (CAS 1257552-88-7), which lacks the thioether sulfur atom and therefore differs in hydrogen-bonding capacity, conformational flexibility, and oxidative metabolic stability . Generic substitution without explicit comparative data on potency, selectivity, solubility, and stability for the specific biological target under investigation risks irreproducible results and wasted procurement expenditure.

Attribute
This Compound
Des-thio Methylene Analog
Linker
Thioether (–S–) with H-bond acceptor capability
Methylene (–CH2–); no sulfur H-bond acceptor
Predicted lipophilicity trend
Higher predicted logD (~2.8)
Lower predicted logD (~2.3)
Metabolic soft-spot
Sulfur oxidation potential; distinct CYP liability
No thioether; altered metabolic stability profile

Similar product does not mean interchangeable. SAR steepness means the des-thio analog may not reproduce target engagement or property profiles; validation required.

Key Differentiation Evidence


Thioether vs. Methylene Linker: Lipophilicity & H-Bond Capacity

The thioether sulfur atom in the target compound introduces a hydrogen-bond acceptor site and increases polar surface area compared to the des-thio analog 2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide (CAS 1257552-88-7) which contains a methylene linker . Computational predictions (ChemAxon, open access property calculator) estimate a logD7.4 of approximately 2.8 for the target thioether compound versus approximately 2.3 for the des-thio methylene analog, reflecting a 0.5 log unit increase in lipophilicity that may enhance membrane permeability while the sulfur atom adds potential metabolic activation liability [1]. These are in silico estimates and have not been experimentally validated for this specific compound.

Linker Lipophilicity
Class-level inference
Target: predicted logD ~2.8
Des-thio analog: predicted logD ~2.3
Δ ~0.5 log unit
May influence passive permeability and metabolic stability in cell-based assays.
In silico estimate (ChemAxon); no experimental logD data.
Thioacetamide Physicochemical profiling Lipophilicity

5-Methylfuran Substituent: Cytoprotective vs. Cytotoxic SAR

Furan-containing acetamide derivatives exhibit a known bifurcation in biological activity: certain 5-substituted furans confer cytoprotective properties through Nrf2/ARE pathway activation, while unsubstituted or electrophilic furan moieties can undergo metabolic epoxidation leading to reactive 2-ene-1,4-dicarbonyl intermediates and cytotoxicity [1]. The 5-methyl substitution on the furan ring of the target compound is predicted to block this metabolic epoxidation pathway, potentially conferring a more favorable in vitro safety profile compared to non-methylated furan analogs such as 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide [2]. No direct comparative cytotoxicity data for these two specific compounds were identified in the literature.

Furan Metabolic Alert
Class-level inference
5-methylfuran: lower structural alert for epoxidation
Unsubstituted furan: susceptible to reactive dicarbonyl formation
5-methyl may reduce time-dependent cytotoxicity artifacts in long-duration assays.
Based on Derek Nexus / OECD QSAR Toolbox structural alerts; no experimental microsomal data.
Furan Cytotoxicity Structure-activity relationship

HIV-1 RT Inhibitory Potential: 2-Arylthioacetamide Scaffold

Published data on the 2-arylthioacetamide scaffold demonstrate that specific compounds within this class inhibit HIV-1 (IIIB) replication in MT-4 cell cultures with EC50 values in the low micromolar range (best compound EC50 = 2.1 µM, CC50 > 100 µM, yielding a selectivity index > 47) [1]. While the target compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide was not among those tested, the SAR trends indicate that variations in the arylthio moiety critically determine activity. The 5-methylfuran-2-yl ethyl substituent of the target compound represents a distinct chemotype not explored in the published series, creating a research opportunity to evaluate whether this substitution pattern improves or diminishes anti-HIV-1 activity. No direct activity data for this compound exist.

HIV-1 RT Activity Context
Class-level inference
Best-in-class EC50 = 2.1 µM (SI >47)
Target compound: untested chemotype
Unexplored scaffold for NNRTI SAR expansion; structural differentiation from published series.
No direct anti-HIV-1 data for this compound; class SAR suggests steep structure-activity dependence.
HIV-1 reverse transcriptase Non-nucleoside inhibitor 2-Arylthioacetamide

Research Application Scenarios


HIV-1 RT Allosteric Probe Development

The 2-arylthioacetamide scaffold has demonstrated low-micromolar non-nucleoside HIV-1 RT inhibitory activity with selectivity indices exceeding 47 in cell-based assays [1]. The target compound's unique 5-methylfuran-2-yl substitution pattern has not been explored in published SAR series, making it a valuable procurement candidate for labs seeking to expand the allosteric NNRTI chemical space beyond established diarylpyrimidine and benzophenone classes [1].

Thioether vs. Methylene Linker: Metabolic Stability Comparison

The predicted logD difference of ~0.5 units between the thioether-containing target compound and its des-thio methylene analog (CAS 1257552-88-7) provides a rational basis for head-to-head metabolic stability studies in human or mouse liver microsomes. Researchers interested in how a single sulfur atom substitution affects intrinsic clearance, CYP450 metabolic soft-spot identification, and reactive metabolite formation can procure both compounds as a matched pair for comparative ADME profiling.

5-Methyl vs. Unsubstituted Furan Cytotoxicity Screening

The 5-methyl substitution on the furan ring is predicted to reduce metabolic epoxidation compared to unsubstituted furan analogs [2]. This compound can serve as a negative-control-like probe in parallel with 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide to experimentally validate whether furan ring substitution status correlates with time-dependent cytotoxicity in hepatocyte viability assays such as the HepG2 MTT or CellTiter-Glo format.

Application
Selection Property
Validation Focus
HIV-1 RT allosteric inhibitor discovery
Structurally distinct 2-arylthioacetamide chemotype
Anti-HIV-1 cell-based assay screening
Thioether linker metabolic stability profiling
Thioether presence for metabolic soft-spot identification
Intrinsic clearance in liver microsome assays
Furan substitution-dependent cytotoxicity assessment
5-Methyl furan structural alert profile
Time-dependent viability in hepatic cell models
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